molecular formula C10H15NO4S2 B11844537 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide

Cat. No.: B11844537
M. Wt: 277.4 g/mol
InChI Key: UMSNWCUKKWJTKD-UHFFFAOYSA-N
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Description

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research, integrating two pharmacologically active moieties: a thiophene ring and a sulfonamide group. Its molecular structure suggests potential as a key intermediate in the synthesis and discovery of novel therapeutic agents. The core thiophene scaffold is a privileged structure in drug design, known for its versatility and presence in compounds with a wide spectrum of biological activities. Research into thiophene derivatives has demonstrated their relevance in developing molecules with antimicrobial, anti-inflammatory, antioxidant, and antitumor properties . The incorporation of a sulfonamide group significantly expands the compound's research utility. Sulfonamides are a cornerstone class in pharmacology, primarily known for their synthetic bacteriostatic antibiotic activity. They function by competitively inhibiting the bacterial enzyme dihydropteroate synthase, a key step in folate synthesis . Beyond antibiotics, non-antibacterial sulfonamides are critical in various therapeutic areas, including carbonic anhydrase inhibition . This specific molecule, featuring a 3-methoxypropyl side chain, is of particular value as a precursor or building block in pharmaceutical R&D. Its structure is analogous to intermediates used in the synthesis of advanced carbonic anhydrase inhibitors, such as those found in patents for antiglaucoma medications like brinzolamide . Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic pathways, and screen for inhibitory activity against enzymes like carbonic anhydrase. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

IUPAC Name

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H15NO4S2/c1-8(12)9-4-7-16-10(9)17(13,14)11-5-3-6-15-2/h4,7,11H,3,5-6H2,1-2H3

InChI Key

UMSNWCUKKWJTKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthesis of 3-Acetyl-2-(benzylthio)thiophene

The thioether intermediate is prepared by reacting 3-acetyl-2,5-dichlorothiophene with thiourea and benzyl chloride in ethanol under basic conditions (NaOH). The benzylthio group is introduced at position 2, leveraging nucleophilic aromatic substitution:

3-Acetyl-2,5-dichlorothiophene+Benzyl chlorideThiourea, NaOH3-Acetyl-2-(benzylthio)thiophene\text{3-Acetyl-2,5-dichlorothiophene} + \text{Benzyl chloride} \xrightarrow{\text{Thiourea, NaOH}} \text{3-Acetyl-2-(benzylthio)thiophene}

Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.

Oxidative Chlorination to Sulfonyl Chloride

The benzylthio group is oxidized to a sulfonyl chloride using chlorine gas in a solvent mixture of ethyl acetate and water (90:10 to 96:4 ratio):

3-Acetyl-2-(benzylthio)thiophene+Cl2EtOAc/H2O3-Acetylthiophene-2-sulfonyl chloride\text{3-Acetyl-2-(benzylthio)thiophene} + \text{Cl}2 \xrightarrow{\text{EtOAc/H}2\text{O}} \text{3-Acetylthiophene-2-sulfonyl chloride}

Key Parameters :

  • Temperature: -5°C to 10°C during Cl₂ bubbling.

  • Reaction time: Until complete consumption of starting material (monitored via TLC).

Amination with 3-Methoxypropylamine

The sulfonyl chloride intermediate reacts with 3-methoxypropylamine to yield the target sulfonamide:

3-Acetylthiophene-2-sulfonyl chloride+H2N-(CH2)3OCH3BaseTarget Compound\text{3-Acetylthiophene-2-sulfonyl chloride} + \text{H}2\text{N-(CH}2\text{)}3\text{OCH}3 \xrightarrow{\text{Base}} \text{Target Compound}

Optimization Notes :

  • Solvent : Ethyl acetate or dichloromethane.

  • Base : Triethylamine or pyridine to scavenge HCl.

  • Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, 40% ethyl acetate/hexane).

Method 2: Primary Sulfonamide Formation Followed by N-Alkylation

Synthesis of 3-Acetylthiophene-2-sulfonamide

Using a modified protocol from patent WO2010103550A2, the benzylthio group in 3-acetyl-2-(benzylthio)thiophene is oxidized to a primary sulfonamide via chlorine gas and subsequent treatment with ammonium hydroxide:

3-Acetyl-2-(benzylthio)thiopheneCl2,NH4OH3-Acetylthiophene-2-sulfonamide\text{3-Acetyl-2-(benzylthio)thiophene} \xrightarrow{\text{Cl}2, \text{NH}4\text{OH}} \text{3-Acetylthiophene-2-sulfonamide}

Conditions :

  • Oxidative chlorination at 0–20°C.

  • Ammonia addition at pH 9–10.

N-Alkylation with 3-Methoxypropyl Chloride

The primary sulfonamide undergoes alkylation using 3-methoxypropyl chloride in the presence of a strong base:

3-Acetylthiophene-2-sulfonamide+Cl-(CH2)3OCH3NaH, DMFTarget Compound\text{3-Acetylthiophene-2-sulfonamide} + \text{Cl-(CH}2\text{)}3\text{OCH}_3 \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Reaction Details :

  • Base : Sodium hydride (60% dispersion in oil).

  • Solvent : Anhydrous DMF at 110°C for 2–4 hours.

  • Purification : Column chromatography (silica gel, 50% ethyl acetate/hexane).

Comparative Analysis of Methods

Parameter Method 1 Method 2
Key Intermediate Sulfonyl chloridePrimary sulfonamide
Reaction Steps 3 steps4 steps
Yield Optimization High (72–86% after chromatography)Moderate (50–60% due to alkylation step)
Byproducts Chlorinated derivativesOver-alkylation products
Scalability Suitable for large-scaleRequires careful temperature control

Mechanistic Insights and Challenges

Regioselectivity in Sulfonation

The acetyl group at position 3 directs electrophilic substitution to position 2 due to its electron-withdrawing nature, favoring sulfonation at the less hindered site. Computational studies suggest that the acetyl group destabilizes positive charge buildup at adjacent positions, steering reactivity to position 2.

N-Alkylation Efficiency

Alkylation of sulfonamides is hindered by the poor nucleophilicity of the sulfonamide nitrogen. Using polar aprotic solvents (DMF) and strong bases (NaH) enhances deprotonation, facilitating the SN2 reaction with 3-methoxypropyl chloride.

Purification Challenges

  • Method 1 : Requires rigorous removal of excess 3-methoxypropylamine via aqueous washes.

  • Method 2 : Column chromatography is critical to separate mono-alkylated product from di-alkylated impurities.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide, enabling comparative analysis of their properties and applications.

3-Acetyl-5-Chloro-N-(3-Methoxypropyl)thiophene-2-sulfonamide

Structural Difference : Chlorine substitution at the 5-position of the thiophene ring.
Key Properties :

  • Molecular Weight : ~390.71 g/mol (estimated from analogs in ).
  • EC Number: 925-377-7 . Applications: Market reports indicate its use in specialty chemical sectors, with projected consumption growth in agrochemical formulations (2020–2046) . Comparison: The chlorine atom increases molecular weight and may enhance biological activity (e.g., pesticidal or antimicrobial effects) compared to the non-chlorinated parent compound.

Brinzolamide

Structural Difference: Incorporates a thieno[3,2-e]-1,2-thiazine ring fused to the sulfonamide group, with a methoxypropyl chain and ethylamino substituents . Key Properties:

  • Molecular Formula : C₁₂H₂₁N₃O₅S₃.
  • Molecular Weight: 383.51 g/mol. Applications: FDA-approved carbonic anhydrase inhibitor for glaucoma treatment. Comparison: The thieno-thiazine scaffold in brinzolamide confers higher pharmacological specificity compared to the simpler thiophene backbone of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide. However, both share the methoxypropyl group, suggesting similar solubility profiles .

N-(3-Aminopropyl)-5-Methylthiophene-2-sulfonamide

Structural Difference: Replaces the acetyl and methoxypropyl groups with a methyl-thiophene and aminopropyl chain. Key Properties:

  • Molecular Formula : C₈H₁₄N₂O₂S₂.
  • Molecular Weight: 234.34 g/mol . Applications: Likely used in polymer or surfactant synthesis due to the reactive primary amine. Comparison: The absence of the acetyl group reduces electrophilicity, while the aminopropyl chain enhances hydrophilicity, making this compound more suitable for aqueous-phase reactions than the target molecule .

5-Chloro-N-(3-(2,5-Dimethylfuran-3-yl)-3-Hydroxypropyl)thiophene-2-sulfonamide

Structural Difference : Substitutes the methoxypropyl group with a furan-containing hydroxypropyl chain.
Key Properties :

  • Functional Groups: Chlorothiophene-sulfonamide, dimethylfuran, hydroxyl group. Applications: Potential use in medicinal chemistry due to the furan’s bioactivity and the hydroxyl group’s hydrogen-bonding capacity . Comparison: The hydroxypropyl-furan moiety introduces stereochemical complexity and may improve binding to biological targets compared to the methoxypropyl chain.

Research and Market Insights

  • 3-Acetyl-5-Chloro Derivative : Long-term market projections (2027–2046) highlight its dominance in crop protection chemicals, driven by its stability and bioactivity .
  • Brinzolamide: Clinical studies emphasize its target specificity, a trait less pronounced in non-pharmaceutical analogs like the target compound .
  • Aminopropyl Derivative: Industrial patents suggest utility in epoxy hardeners or surfactants, leveraging its amine reactivity .

Biological Activity

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure:

  • IUPAC Name: 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide
  • Molecular Formula: C12H15NO4S
  • Molecular Weight: 273.32 g/mol

The biological activity of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide is primarily attributed to its ability to interact with various biological targets:

  • Carbonic Anhydrase Inhibition:
    • Similar compounds have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. This inhibition can lead to reduced intraocular pressure, making it relevant for treating glaucoma and other ocular conditions .
  • Anti-inflammatory Activity:
    • The thiophene ring system is known for its anti-inflammatory properties. Compounds containing thiophene structures often exhibit inhibition of cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which are key players in inflammatory pathways .
  • Anticancer Potential:
    • Research indicates that thiophene derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationships (SAR)

The efficacy of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide can be influenced by various substitutions on the thiophene ring and the sulfonamide group. The following points summarize key findings from SAR studies:

  • Substituents on the Thiophene Ring:
    • Electron-donating groups enhance biological activity by increasing electron density, facilitating interactions with biological targets.
  • Alkyl Chain Length:
    • The length and branching of alkyl chains, such as the methoxypropyl group, affect lipophilicity and membrane permeability, influencing bioavailability and efficacy .

Case Studies

  • Inhibition of Carbonic Anhydrase:
    • A study demonstrated that thiophene sulfonamides significantly lowered intraocular pressure in animal models by inhibiting carbonic anhydrase activity, suggesting potential therapeutic applications in glaucoma treatment .
  • Anti-inflammatory Effects:
    • In vitro studies revealed that compounds similar to 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide reduced COX-2 and iNOS expression levels, indicating strong anti-inflammatory properties. These effects were more pronounced than those observed with standard anti-inflammatory drugs like indomethacin .

Comparative Analysis

To further understand the significance of this compound, a comparison with other thiophene-based drugs was conducted:

Compound NameBiological ActivityMechanism of ActionApproved Year
DorzolamideCarbonic anhydrase inhibitorReduces intraocular pressure1995
RaltitrexedAnticancer agentInhibits thymidylate synthase2005
Tiaprofenic AcidAnti-inflammatoryCOX inhibition1989
ClopidogrelAntiplateletADP receptor antagonist1997

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of a thiophene precursor with sulfonyl chlorides under basic conditions. For example, coupling 3-methoxypropylamine with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., THF) at controlled pH (8–9) and temperature (0–5°C) minimizes side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction optimization studies suggest that excess amine (1.2–1.5 eq) improves yields by reducing unreacted sulfonyl chloride residues .

Q. Which characterization techniques are critical for confirming the structural integrity of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acetyl, methoxypropyl, and thiophene moieties. Mass spectrometry (HRMS) confirms molecular weight, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Differential scanning calorimetry (DSC) can further validate crystallinity and thermal stability, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. To resolve these:

  • Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines.
  • Validate purity via orthogonal methods (e.g., NMR + HPLC).
  • Compare results against structurally similar sulfonamides (e.g., 5-chloro derivatives) to isolate substituent-specific effects. Cross-referencing with genomic databases (e.g., PATRIC) can identify strain-specific resistance mechanisms .

Q. What experimental strategies are recommended for elucidating the mechanism of action of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide in enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants (Ki) against target enzymes (e.g., carbonic anhydrase or dihydrofolate reductase). Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding modes and stability. Pair these with site-directed mutagenesis of enzyme active sites to validate computational predictions .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodological Answer :

  • Synthetic diversification : Modify the acetyl group (e.g., replace with trifluoroacetyl) or methoxypropyl chain (e.g., vary alkyl length).
  • Biological testing : Screen derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Computational analysis : Apply QSAR models (e.g., CoMFA or CoMSIA) to correlate substituent properties (logP, polar surface area) with activity.
  • Data integration : Use heatmaps to visualize activity trends across substituents .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer :

  • In vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
  • In vivo : Administer the compound to rodents (IV and oral routes) and collect plasma samples for LC-MS/MS analysis. Calculate bioavailability (F%) and half-life (t½).
  • Tissue distribution : Use whole-body autoradiography or PET imaging with radiolabeled analogs (e.g., ¹⁴C-acetyl) to track biodistribution .

Q. How can researchers optimize the compound’s solubility and stability for in vivo applications?

  • Methodological Answer :

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked methoxypropyl) to improve stability in gastric fluid.
  • Accelerated stability testing : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Adjust formulation excipients (e.g., antioxidants like BHT) based on results .

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